molecular formula C₉H₁₉NO B1145649 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol CAS No. 1339616-57-7

1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol

Cat. No.: B1145649
CAS No.: 1339616-57-7
M. Wt: 157.25
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol: is an organic compound with the molecular formula C8H17NO It is a cyclopropyl derivative with an aminomethyl group and a hydroxyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol typically involves the reaction of cyclopropyl derivatives with aminomethylating agents. One common method is the reaction of cyclopropylcarbinol with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its aminomethyl group can be modified to create fluorescent or radioactive labels for tracking biological processes .

Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including neurological disorders and infections .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • (1-(Aminomethyl)cyclopropyl)methanol
  • (1-(Aminomethyl)-2-methylcyclopropyl)methanol
  • (1-(Aminomethyl)-2-isopropylcyclopropyl)methanol

Uniqueness: 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol is unique due to the presence of both isopropyl and methyl groups on the cyclopropane ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for designing new molecules with specific functions .

Biological Activity

1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol, also known as a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclopropane ring with an amino group and a hydroxyl group attached, which contributes to its reactivity and biological interactions. The molecular formula is C8H15NOC_8H_{15}NO, with a molecular weight of 143.21 g/mol.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may reduce inflammation markers.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have been conducted.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Interaction with Enzymes : The amino group may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound might act as a modulator for specific receptors involved in pain and inflammation pathways.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of cyclopropane derivatives. The results indicated that certain analogs demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models. For instance, a study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound led to a notable decrease in paw swelling compared to control groups .

Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects. A notable case study involved testing against breast cancer cell lines (MCF-7), where it was found to induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced paw edema in rats
CytotoxicityInduced apoptosis in MCF-7 cells

Properties

IUPAC Name

[1-(aminomethyl)-2-methyl-2-propan-2-ylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)8(3)4-9(8,5-10)6-11/h7,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHQTNDBVBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1(CN)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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